
Trimethylsilyl-D-(+)mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl-D-(+)-mannitol is a derivative of mannitol, a sugar alcohol, where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-D-(+)-mannitol typically involves the reaction of mannitol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Mannitol+Trimethylchlorosilane→Trimethylsilyl-D-(+)-mannitol+HCl
Industrial Production Methods
In an industrial setting, the production of Trimethylsilyl-D-(+)-mannitol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl-D-(+)-mannitol can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced to regenerate the original mannitol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Mannitol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Trimethylsilyl-D-(+)-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethylsilyl-D-(+)-mannitol exerts its effects is primarily through the stabilization of hydroxyl groups. The trimethylsilyl groups protect the hydroxyl functionalities from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate processing.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl-D-(+)-glucose
- Trimethylsilyl-D-(+)-fructose
- Trimethylsilyl-D-(+)-sorbitol
Uniqueness
Trimethylsilyl-D-(+)-mannitol is unique due to its specific structure and the stability conferred by the trimethylsilyl groups. Compared to other similar compounds, it offers better solubility in organic solvents and enhanced stability, making it particularly useful in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C24H62O6Si6 |
|---|---|
Molecular Weight |
615.3 g/mol |
IUPAC Name |
trimethyl-[(2R,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22-,23-,24-/m1/s1 |
InChI Key |
USBJDBWAPKNPCK-MOUTVQLLSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


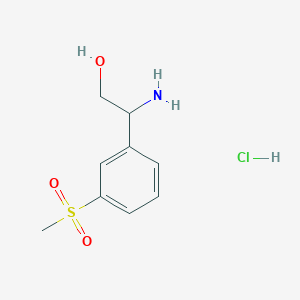
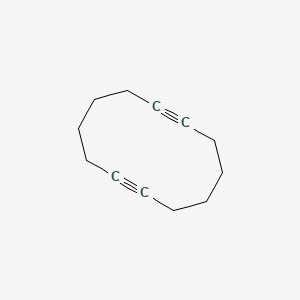
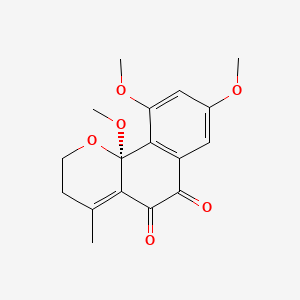
![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
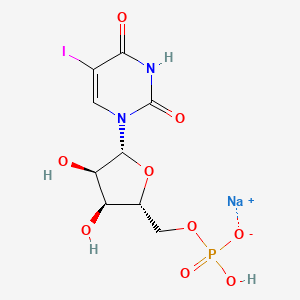
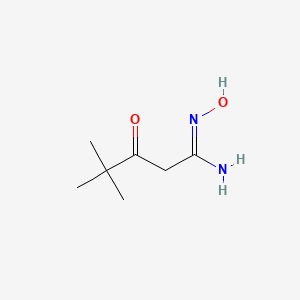
![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)






